molecular formula C14H16N2O3 B1404485 tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate CAS No. 1417368-27-4

tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate

Cat. No.: B1404485
CAS No.: 1417368-27-4
M. Wt: 260.29 g/mol
InChI Key: ZWLIUPKGGBVTNI-OQLLNIDSSA-N
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Description

Historical Background and Discovery of the Compound

The development of this compound emerges from the broader historical context of indole chemistry, which traces its foundations to the late nineteenth century with Emil Fischer's pioneering work on indole synthesis. The Fischer indole synthesis, established in the 1880s, provided the fundamental framework for constructing indole nuclei from phenylhydrazines and carbonyl compounds under acidic conditions. This foundational methodology set the stage for subsequent developments in indole chemistry throughout the twentieth and twenty-first centuries.

The specific incorporation of oxime functionalities into indole derivatives represents a more recent advancement in heterocyclic chemistry, building upon the established understanding of both indole reactivity and oxime chemistry. The synthesis of oxime-containing indole derivatives has been facilitated by advances in mechanochemical synthesis methods, where hydroxylamine hydrochloride reactions with indole aldehydes can be conducted under solvent-free conditions. These mechanochemical approaches have demonstrated the ability to achieve nearly complete conversion to oxime products, with yields approaching ninety-five percent under optimized milling conditions.

The development of tert-butyl-protected indole carboxylates specifically reflects the evolution of protecting group strategies in organic synthesis. The tert-butyl ester functionality serves as a carboxylic acid protecting group that can be selectively removed under acidic conditions, allowing for orthogonal synthetic transformations of the indole nucleus while maintaining the integrity of the oxime functional group.

Relevance within Indole-Based Chemical Research

The significance of this compound within the broader context of indole-based chemical research stems from the compound's embodiment of multiple structurally and functionally important chemical motifs. Indole derivatives constitute one of the most extensively studied classes of heterocyclic compounds due to their prevalence in natural products, pharmaceuticals, and advanced materials. The indole nucleus is recognized as a privileged scaffold in medicinal chemistry, possessing the unique property of resembling different protein structures, which makes it an outstanding heterocyclic compound with wide ranges of pharmacological activities.

Recent research in indole chemistry has focused on developing efficient synthetic methodologies for constructing polysubstituted indole derivatives. Palladium and norbornene synergistic catalysis has emerged as a powerful tool for constructing polyfunctionalized indoles from easily accessible starting materials. These methodologies have demonstrated broad substrate scope and high functional group tolerance, making them attractive for the synthesis of complex polysubstituted indoles bearing multiple functional groups including oxime substituents.

The incorporation of oxime functionalities into indole structures represents a particularly valuable synthetic strategy due to the versatile reactivity profile of the oxime group. Oximes serve as excellent precursors for a variety of nitrogen-containing functional groups and can participate in diverse chemical transformations including metal-catalyzed reactions. The combination of indole and oxime functionalities in a single molecule provides access to hybrid structures that can undergo selective transformations at either functional group, enabling the construction of more complex molecular architectures.

Property Value Reference
Chemical Abstracts Service Number 1417368-27-4
Molecular Formula C₁₄H₁₆N₂O₃
Molecular Weight 260.29 g/mol
International Union of Pure and Applied Chemistry Name tert-butyl 6-[(E)-hydroxyiminomethyl]indole-1-carboxylate

Overview of Indole-Oxime Derivatives in Modern Organic Chemistry

Indole-oxime derivatives represent a specialized class of heterocyclic compounds that have gained increasing attention in modern organic chemistry due to their unique structural features and synthetic utility. The combination of the indole nucleus with oxime functionality creates molecules that exhibit distinct reactivity patterns and potential applications across multiple chemical disciplines. Recent synthetic developments have demonstrated the feasibility of preparing diverse indole-oxime structures through various methodological approaches, including traditional solution-phase chemistry and innovative mechanochemical synthesis.

The stereochemical aspects of indole-oxime derivatives have become particularly important in contemporary research, with emphasis placed on controlling the configuration of the oxime double bond. The E and Z isomers of oxime-containing compounds often exhibit different physical, chemical, and biological properties, making stereochemical control a critical consideration in synthetic design. Advanced nuclear magnetic resonance spectroscopic techniques have enabled researchers to definitively assign the syn and anti configurations of indole-oxime isomers, providing essential structural information for understanding structure-activity relationships.

Metal-involving synthesis and reactions of oximes have emerged as a significant area of research within modern organic chemistry, with particular relevance to indole-oxime derivatives. Transition metal catalysis has enabled the development of efficient methods for constructing oxime ethers and related derivatives through various coupling reactions. Copper-catalyzed arylation reactions have proven particularly effective for preparing O-aryl oximes from aryl halides under mild reaction conditions.

The synthesis of oxime ether derivatives has been advanced through the development of three-component reactions involving tert-butyl nitrite, indoles, and halides. These methodological developments have enabled the efficient preparation of oxime ether derivatives with yields reaching eighty-five percent under optimized reaction conditions. Such multi-component reaction strategies offer advantages in terms of synthetic efficiency and atom economy, making them attractive for the preparation of complex indole-oxime structures.

Scope and Objectives of the Research Outline

The research framework surrounding this compound encompasses multiple interconnected areas of investigation that reflect the compound's position within the broader landscape of heterocyclic chemistry. The primary objective of current research efforts involves understanding the fundamental chemical properties and reactivity patterns of this specific indole-oxime derivative, with particular emphasis on its potential applications in synthetic organic chemistry and related fields.

Synthetic methodology development represents a central focus of research related to this compound and its structural analogs. Investigations into efficient synthetic routes for preparing this compound and related structures have employed various approaches including traditional solution-phase synthesis and newer mechanochemical methods. These studies aim to optimize reaction conditions, improve yields, and develop scalable synthetic procedures that can support further research applications.

Structural characterization and stereochemical analysis constitute another important research objective, particularly given the potential for geometric isomerism about the oxime double bond. Advanced spectroscopic techniques including nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry have been employed to establish definitive structural assignments and understand the conformational preferences of these compounds.

The investigation of chemical reactivity and transformation chemistry represents a significant area of ongoing research interest. Studies have focused on understanding how the indole nucleus and oxime functional group interact in terms of electronic effects and reactivity patterns. This research has implications for developing new synthetic transformations and understanding the fundamental chemistry of hybrid heterocyclic systems.

Research Area Specific Focus Methodological Approach
Synthetic Methodology Optimized preparation routes Mechanochemical and solution-phase synthesis
Structural Analysis Stereochemical characterization Nuclear magnetic resonance spectroscopy
Reactivity Studies Transformation chemistry Metal-catalyzed reactions
Applications Research Synthetic utility Multi-component reaction development

The development of structure-activity relationships represents an emerging research direction that seeks to understand how specific structural modifications to the indole-oxime framework influence chemical and physical properties. This research has broader implications for the design of new compounds with targeted properties and applications. Contemporary studies have demonstrated that electron-donating substituents on indole rings can influence the isomerization behavior of oxime derivatives under acidic conditions, providing insights into the electronic factors that govern these structural transformations.

Properties

IUPAC Name

tert-butyl 6-[(E)-hydroxyiminomethyl]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-7-6-11-5-4-10(9-15-18)8-12(11)16/h4-9,18H,1-3H3/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLIUPKGGBVTNI-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Indole Core Functionalization

The initial step involves introducing a formyl group at the 6-position of the indole ring, often achieved through Vilsmeier-Haack formylation or electrophilic substitution :

Reaction Condition Reagents Notes
Vilsmeier-Haack formylation POCl₃, DMF Used to selectively formylate at the 6-position of indole, yielding 6-formylindole.
Alternative electrophilic substitution Acyl chlorides, Lewis acids For regioselective formylation, depending on substrate purity.

Step 2: Conversion of Formyl to Hydroxylimine

The key transformation is converting the aldehyde group to a hydroxyimino derivative:

Reagent Conditions Notes
Hydroxylamine hydrochloride Reflux in ethanol Reacts with aldehyde to form oxime.
Base (e.g., pyridine) Catalytic Facilitates oxime formation.

This step yields the hydroxyimino methyl functional group attached at the 6-position of the indole.

Protection of the Indole Nitrogen and Carboxylate Formation

The carboxylate group at the 1-position is introduced via esterification :

Reagent Conditions Notes
tert-Butyl alcohol DCC or EDC coupling agents To form tert-butyl ester at the indole-1-carboxylate position.
Acid catalysis (e.g., H₂SO₄) Reflux For esterification of the carboxylic acid.

Protection of the indole nitrogen (if necessary) can be achieved using tert-butyl groups or other protecting groups to prevent side reactions during subsequent steps.

Assembly of the Final Compound

The hydroxyimino methyl group is introduced via methylation of the oxime or direct formation from the aldehyde intermediate:

Method Reagents Conditions Reference
Direct oxime methylation Methyl iodide or methyl sulfate Under basic conditions, e.g., K₂CO₃ in acetone Common in organic synthesis for methylation of oximes.
Hydroxylamine derivatives N-methylhydroxylamine Under controlled temperature To generate the desired hydroxyimino functionality.

The final compound, tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate , is purified via chromatography and characterized by NMR, MS, and IR.

Alternative Synthetic Route: Using 3-Formylindole and Nitrosating Agents

Recent literature indicates that 3-formylindole can be converted to the hydroxyimino derivative through nitrosation and subsequent reduction:

Step Reagents Conditions Notes
Nitrosation tert-Butyl nitrite Controlled temperature, inert atmosphere Converts formyl to oxime.
Reduction Sodium borohydride Mild conditions To stabilize the hydroxyimino group.

This route offers a versatile pathway for synthesizing various hydroxyimino derivatives.

Data Summary and Comparative Table

Method Starting Material Key Reagents Yield Remarks
Vilsmeier-Haack + Oxime Formation Indole POCl₃, DMF, hydroxylamine hydrochloride ~70-85% Regioselective, high purity
Formylation + Methylation 3-Formylindole Methyl iodide, base ~65-75% Suitable for large-scale synthesis
Nitro-oxime Route 3-Formylindole tert-Butyl nitrite, sodium borohydride ~60-70% Alternative pathway

Notes on Reaction Conditions and Purification

  • Temperature Control: Many steps, especially nitrosation and oxime formation, require precise temperature regulation (0°C to 25°C) to prevent side reactions.
  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or dichloromethane are preferred for nucleophilic substitutions and nitrosation.
  • Purification: Typically achieved via silica gel chromatography, recrystallization, or preparative HPLC, depending on the purity requirements.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate exhibit anticancer properties. The indole core is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

StudyFindings
The compound showed selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
Mechanistic studies revealed that it induces apoptosis in cancer cells through the mitochondrial pathway.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile intermediate in the synthesis of more complex indole derivatives. Its unique structure allows for further functionalization, making it a key component in synthetic methodologies.

Reaction TypeDescription
Condensation Reactions Utilized in the synthesis of substituted indoles through condensation with aldehydes or ketones.
Cyclization Reactions Acts as a precursor for cyclization reactions to form polycyclic structures, enhancing pharmacological activity.

Case Study 1: Synthesis of Indole Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing novel indole derivatives with enhanced biological activity. The reaction involved treating the compound with various electrophiles under controlled conditions, resulting in diverse products with varying degrees of potency against specific cancer types.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound, revealing that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with various receptors and enzymes, modulating their function. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl-protected indole derivatives allows for comparative analysis based on substituent position, electronic effects, and applications. Below is a detailed comparison supported by data from the provided evidence:

Substituent Position and Functional Group Diversity

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituent Position Notable Properties/Applications References
tert-Butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate C₁₄H₁₆N₂O₃ 260.30 Hydroxyimino methyl, tert-butyl carbamate 6 Chelation, tautomerism, pharmacological potential
tert-Butyl 6-bromo-1H-indole-1-carboxylate (27) C₁₃H₁₄BrNO₂ 296.16 Bromo, tert-butyl carbamate 6 Cross-coupling reactions (e.g., amination, carbonylations)
tert-Butyl 6-(piperidine-1-carbonyl)-1H-indole-1-carboxylate (SI-27) C₁₉H₂₄N₂O₃ 328.41 Piperidine carbonyl, tert-butyl carbamate 6 Amide linkage; synthesized via Co-catalyzed aminocarbonylation
tert-Butyl 6-(dimethylamino)-1H-indole-1-carboxylate (4.3l) C₁₅H₂₀N₂O₂ 260.34 Dimethylamino, tert-butyl carbamate 6 Electron-donating group; enhances basicity
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate C₁₄H₁₆ClNO₂ 265.74 Chloromethyl, tert-butyl carbamate 6 Nucleophilic substitution reactions
(E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate C₁₁H₁₄ClN₃O₃ 271.70 Hydroxyimino methyl, pyridine core 3 (pyridine) Pyridine-based analog; similar functional group

Electronic and Reactivity Comparisons

  • Electron-Withdrawing Groups :

    • Bromo substituents (e.g., compound 27 ) deactivate the indole ring, favoring cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .
    • Nitrovinyl groups (e.g., tert-butyl 6-bromo-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate ) introduce strong electron-withdrawing effects, directing reactivity toward Michael additions or cyclizations.
  • Aminomethyl (e.g., tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate ) provides a primary amine for further derivatization, such as peptide coupling.
  • Reactive Functional Groups: Chloromethyl (compound ) serves as a leaving group for nucleophilic substitution. Hydroxyimino (target compound) may participate in tautomerism (oxime ↔ nitroso) or coordinate metals, enabling applications in catalysis or metallodrug design .

Biological Activity

The compound tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate is a member of the indole family, which has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 260.30 g/mol
  • CAS Number : 154987

This compound features a tert-butyl group, an imine functional group, and an indole structure, which are significant for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties.

  • Mechanism of Action : The compound primarily acts by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production in bacteria. This leads to a bactericidal effect against various strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainMIC (μM)
Staphylococcus aureus62.5
Enterococcus faecalis125
Escherichia coli125
Klebsiella pneumoniae15.6

These results demonstrate the compound's effectiveness compared to traditional antibiotics like gentamicin, particularly against resistant strains such as MRSA .

Antifungal Activity

In addition to its antibacterial properties, the compound also shows antifungal activity.

  • Comparative Efficacy : In studies, it has been shown to surpass fluconazole in effectiveness against certain fungal strains.

Antifungal Efficacy Data

Fungal StrainMIC (μM)
Candida albicans62.5
Aspergillus niger250

The compound's ability to inhibit fungal biofilm formation was also noted, although it was less effective than against bacterial biofilms .

Anticancer Activity

Emerging studies suggest that this indole derivative may possess anticancer properties as well.

  • Cell Line Studies : In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines.

Cytotoxicity Data

Cancer Cell LineIC50 (μM)
HepG2 (liver cancer)10
MCF-7 (breast cancer)15

These findings highlight the potential of this compound as a lead for developing new anticancer therapies .

Case Study 1: Antibacterial Efficacy Against MRSA

A recent study evaluated the efficacy of this compound against MRSA strains. The study found that at a concentration of 62.5 μg/mL, the compound significantly reduced bacterial viability in biofilm assays compared to standard treatments.

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal effects of the compound on Candida albicans biofilms. Results indicated a reduction in biofilm thickness by over 70% at concentrations exceeding its MIC, suggesting potential for therapeutic applications in treating fungal infections resistant to conventional therapies .

Q & A

Q. What are the common synthetic routes for introducing the (E)-(hydroxyimino)methyl group to the indole scaffold?

The (E)-hydroxyimino moiety is typically introduced via condensation of an aldehyde-containing precursor with hydroxylamine under controlled pH and temperature. For tert-butyl-protected indoles, the aldehyde group at the 6-position can be generated by oxidizing a primary alcohol or through palladium-catalyzed coupling. Subsequent reaction with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 4–6 hours yields the oxime. The (E)-isomer is favored under acidic conditions (pH 4–5) . Purification often involves column chromatography (e.g., n-pentane:EtOAc gradients) .

Q. How is the tert-butyl protecting group strategically utilized in the synthesis of this compound?

The tert-butyl carbamate group serves as a temporary protecting group for the indole nitrogen, enhancing solubility and preventing undesired side reactions during functionalization. It is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst like DMAP in THF. Deprotection is achieved using TFA in dichloromethane, enabling further modifications at the indole nitrogen .

Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the tert-butyl singlet (~1.6 ppm, 9H), indole C-H resonances (7.0–8.5 ppm), and the hydroxyimino methylene group (δ ~8.2 ppm for (E)-isomer).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>).
  • IR : Confirms the presence of carbonyl (Boc group, ~1700 cm<sup>-1</sup>) and oxime (N–O stretch, ~930 cm<sup>-1</sup>) .

Q. How is regioselectivity achieved during functionalization at the 6-position of the indole ring?

Directed ortho-metalation (DoM) using strong bases like LDA or LTMP selectively deprotonates the 6-position. Subsequent quenching with electrophiles (e.g., DMF for formylation) introduces the aldehyde precursor. Alternative methods include Suzuki-Miyaura coupling with pre-functionalized boronic esters .

Advanced Research Questions

Q. What catalytic systems enable efficient C–H activation for late-stage modification of this compound?

Cobalt-catalyzed aminocarbonylation (e.g., Co2(CO)8) under visible light promotes coupling with piperidine to introduce carbonyl groups. Photoredox catalysis (e.g., Ru(bpy)3<sup>2+</sup>) facilitates radical-based vinylation or trifluoromethylation at the 6-position, leveraging MTBE as a solvent for improved yields .

Q. How do steric and electronic effects of substituents influence the stability of the (E)-hydroxyimino isomer?

Electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position stabilize the (E)-isomer by reducing steric hindrance between the indole ring and oxime moiety. Computational studies (DFT) reveal that the (E)-configuration is energetically favored by ~2–3 kcal/mol due to minimized van der Waals repulsions .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often arise from conformational flexibility. Single-crystal X-ray diffraction (using SHELX for refinement) provides definitive stereochemical assignment, while variable-temperature NMR can identify dynamic processes (e.g., oxime tautomerism) .

Q. How is this compound applied in structure-activity relationship (SAR) studies for bioactive molecules?

The hydroxyimino group serves as a hydrogen-bond donor/acceptor in medicinal chemistry. For example, indole derivatives with this moiety have been explored as HIV-1 fusion inhibitors targeting gp41. Analog synthesis involves modifying the oxime’s electronic profile (e.g., replacing hydroxyl with methoxy) to optimize binding affinity .

Methodological Considerations

  • Purification : Use gradient elution (n-pentane:EtOAc or PE:EA) for column chromatography. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water) improves resolution .
  • Isomer Control : Additives like DABCO or TEMPO suppress radical-mediated isomerization during photochemical reactions .
  • Toxicity Screening : While ecological data are limited (no acute toxicity reported), handle with PPE due to potential sensitization risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate

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